Azonane-2-carboxylic acid

Description

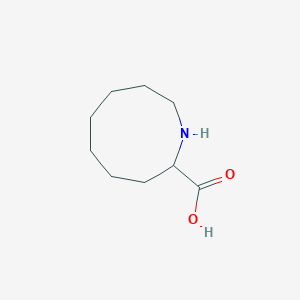

Structure

2D Structure

3D Structure

Properties

CAS No. |

14026-65-4 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

azonane-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c11-9(12)8-6-4-2-1-3-5-7-10-8/h8,10H,1-7H2,(H,11,12) |

InChI Key |

BVYXZYAIQSEKOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(NCCC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Azonane 2 Carboxylic Acid and Its Precursors

Strategies for Azonane Ring Formation

The formation of the nine-membered azonane ring is a critical step in the synthesis of azonane-2-carboxylic acid. Several strategies have been explored to construct this medium-sized ring system, which is often challenging due to unfavorable entropic and enthalpic factors. Key approaches include intramolecular cyclization, ring expansion techniques, and formal cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for the formation of cyclic compounds. In the context of azonane synthesis, this typically involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the nine-membered ring.

One notable approach involves the intramolecular cyclization of an amino allylsilane via oxidative C-H activation, which has been successfully applied in the synthesis of related aza-heterocycles like tetrabenazine. nih.gov This type of reaction highlights the potential for forming C-N bonds under oxidative conditions to construct the desired ring system. Another example is the intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines, which proceeds through the formation of a new tetrahydropyridine (B1245486) ring. mdpi.com Although not directly applied to a simple azonane, these methods demonstrate the principle of intramolecular ring closure to form nitrogen-containing heterocycles. The cyclization of a delta hydroxy acid to a delta lactone, involving the intramolecular reaction of a hydroxyl group with a carboxylic acid, also illustrates the general concept of ring closure through the reaction of functional groups within the same molecule. youtube.com

The efficiency of intramolecular cyclization can be influenced by various factors, including the nature of the precursor, the reaction conditions, and the presence of catalysts. For instance, In(OTf)3 has been shown to catalyze the (3,5) oxonium-ene type cyclization for the synthesis of tetrahydrofurans and tetrahydropyrans, demonstrating the utility of Lewis acids in promoting such ring closures. organic-chemistry.org

Ring Expansion Techniques

Ring expansion offers an alternative and powerful strategy for the synthesis of medium-sized rings like azonanes, often starting from more readily accessible smaller rings. springernature.comnih.govresearchgate.net This approach can circumvent the challenges associated with direct macrocyclization.

A general strategy involves the formal cross-dimerization between a three-membered aza-heterocycle and a three- or four-membered ring ketone, facilitated by synergistic bimetallic catalysis. nih.govresearchgate.net This method provides a modular and efficient route to various N-heterocycles, including 3-benzazepinones. nih.gov While not a direct synthesis of a simple azonane, this highlights the potential of using strained rings as building blocks for larger aza-heterocycles. The mechanism often involves the initial cleavage of a C-C bond in the strained ketone by a transition metal catalyst, such as Pd(0). nih.gov

Another ring expansion strategy involves aryne insertion into C-N σ-bonds of 1,3-diaza-heterocycles. researchgate.net This method has been used to synthesize benzofused medium-ring N-heterocycles, such as 2,3,4,5-tetrahydro-1H-benzo[e] scispace.comorganicchemistrydata.orgdiazepines from imidazolidines. researchgate.net The reaction is believed to proceed through a zwitterionic intermediate. researchgate.net The concept of ring expansion through carbocation rearrangements, such as an entire alkyl shift, has also been demonstrated in the context of cyclobutane (B1203170) ring opening. youtube.com

Furthermore, cyclization/ring expansion (CRE) cascade reactions have emerged as a modular strategy for synthesizing macrocycles and medium-sized rings. nih.gov These reactions are designed to proceed through kinetically favorable 5- to 7-membered ring cyclization steps, thereby avoiding the difficulties of direct macrocyclization. nih.gov For example, a sulfide-containing hydroxy acid can undergo cyclization to form a 9-membered lactone in good yield. nih.gov

| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |

| Three-membered aza-heterocycle and three- or four-membered ring ketone | Synergistic bimetallic catalysis | Diverse N-heterocycles (e.g., 3-benzazepinones) | Formal cross-dimerization | nih.govresearchgate.net |

| 1,3-Diaza-heterocycles (e.g., imidazolidines) | Aryne precursors | Benzofused medium-ring N-heterocycles | Aryne insertion into C-N σ-bond | researchgate.net |

| Sulfide-containing hydroxy acid | EDC.HCl, HOBt, NEt(i-Pr)2 | 9-membered ring lactone | Cyclization/Ring Expansion (CRE) cascade | nih.gov |

Formal Cycloaddition Reactions in Azacyclic Synthesis

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including azacycles, by forming multiple bonds in a single step. numberanalytics.comwikipedia.org These reactions are classified based on the number of π-electrons involved from each component. wikipedia.org

While direct [m+n] cycloadditions to form a nine-membered ring are less common, formal cycloaddition strategies can be employed. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for forming six-membered rings and can be a key step in a multi-step synthesis of a larger ring system. scispace.comnumberanalytics.com Hetero-Diels-Alder reactions, involving heteroatoms in the diene or dienophile, are particularly useful for synthesizing heterocyclic compounds. nih.gov

1,3-Dipolar cycloadditions are another important class of reactions for building heterocycles. organic-chemistry.org The Huisgen 1,3-dipolar cycloaddition of alkynes and azides, for example, yields 1,2,3-triazoles. organic-chemistry.org While this specific reaction produces a five-membered ring, the principle of using dipolar species to construct rings is broadly applicable in heterocyclic synthesis.

More complex, tandem reactions involving cycloadditions can also lead to the formation of larger rings. For example, a Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes has been developed for the synthesis of functionalized azepines, which are seven-membered rings. nih.gov This reaction involves the intermolecular addition of an amine followed by intramolecular cyclization. nih.gov The synthesis of 2-azanorbornanes has been achieved via strain-release formal cycloadditions initiated by energy transfer, starting from a cyclopentene (B43876) carboxylic acid derivative. nih.gov

| Reaction Type | Reactants | Product Ring System | Key Features | Reference |

| Diels-Alder Cycloaddition | Diene and Dienophile | Six-membered rings | High regio- and stereoselectivity | scispace.comnumberanalytics.com |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole and Dipolarophile | Five-membered heterocycles | Versatile for heterocycle synthesis | organic-chemistry.org |

| Tandem Amination/Cyclization | Fluorinated Allenynes and Amines | Seven-membered rings (Azepines) | Cu(I)-catalyzed, forms functionalized rings | nih.gov |

| Strain-Release Formal Cycloaddition | Azahousane and Alkene | 2-Azanorbornanes | Initiated by energy transfer | nih.gov |

Installation and Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional feature of this compound. This moiety can be introduced either during the ring formation process or, more commonly, by the functionalization of a pre-formed azonane ring or its precursor.

Carbonylation Reactions with Organometallic Reagents

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are a direct method for synthesizing carboxylic acids and their derivatives. youtube.comacs.org The reaction of organometallic reagents with carbon dioxide is a well-established method for this transformation. For instance, Grignard reagents and organolithium compounds react with CO2 to form carboxylates, which upon acidic workup yield the corresponding carboxylic acids. youtube.com This method is particularly useful as it allows for the formation of a new carbon-carbon bond and the simultaneous introduction of the carboxylic acid functionality.

Transition metal-catalyzed carbonylation reactions are also highly effective. youtube.com For example, organic halides can be carbonylated in the presence of catalysts like pentacarbonyliron to produce carboxylic acids. acs.org Palladium-catalyzed carbonylation of aryl bromides is another common method. youtube.com While these examples often focus on aryl carboxylic acids, the principles can be extended to alkyl derivatives relevant to azonane synthesis.

The reaction of organometallic reagents with carboxylic acid derivatives like esters or acid halides can also be a route to ketones, which can then be further oxidized to carboxylic acids. organicchemistrydata.orglibretexts.org However, controlling the reactivity to avoid multiple additions can be challenging. organicchemistrydata.org The use of Weinreb amides can circumvent this issue by forming a stable tetrahedral intermediate. organicchemistrydata.org

| Organometallic Reagent | Carbonyl Source | Catalyst/Conditions | Intermediate/Product | Reference |

| Grignard Reagents (R-MgX) | Carbon Dioxide (CO2) | 1. Ether/THF, 2. H3O+ | Carboxylic Acid (R-COOH) | youtube.com |

| Organolithium Reagents (R-Li) | Carbon Dioxide (CO2) | 1. Ether, 2. H3O+ | Carboxylic Acid (R-COOH) | organicchemistrytutor.com |

| Organic Halides (R-X) | Carbon Monoxide (CO) | Pentacarbonyliron | Carboxylic Acid (R-COOH) | acs.org |

| Aryl Bromides (Ar-Br) | Carbon Monoxide (CO) | Palladium Catalyst | Aryl Carboxylic Acid (Ar-COOH) | youtube.com |

Oxidation of Precursor Functional Groups (e.g., Alcohols, Alkyl Chains)

The oxidation of precursor functional groups, such as primary alcohols or alkyl chains, is a very common and reliable method for the synthesis of carboxylic acids. libretexts.orgchemguide.co.uklibretexts.orgorganic-chemistry.orgresearchgate.net

Primary alcohols can be readily oxidized to carboxylic acids using a variety of strong oxidizing agents. chemguide.co.uklibretexts.org A classic reagent for this transformation is potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.orgchemguide.co.uk The reaction is typically performed under heating under reflux to ensure that any intermediate aldehyde is fully oxidized to the carboxylic acid. libretexts.org Other chromium-based reagents, such as Jones reagent (CrO3 in aqueous sulfuric acid and acetone), are also widely used. researchgate.net To improve efficiency and address the toxicity of chromium, catalytic versions of these oxidations have been developed. For example, a CrO3-catalyzed oxidation using periodic acid (H5IO6) as the terminal oxidant proceeds in high yield. organic-chemistry.org

More environmentally friendly and selective oxidation methods have also been developed. These include metal-free oxidations using reagents like 1-hydroxycyclohexyl phenyl ketone under air, and catalytic systems based on iron, copper, ruthenium, or silver. organic-chemistry.org For example, a system of Fe(NO3)3·9H2O/TEMPO/MCl can oxidize alcohols to carboxylic acids using molecular oxygen as the oxidant at room temperature. organic-chemistry.org

The oxidation of alkyl side chains on aromatic rings to benzoic acids using reagents like potassium permanganate (B83412) or chromic acid is a well-known transformation. youtube.com While not directly applicable to the saturated azonane ring, it illustrates the principle of oxidizing a carbon chain to a carboxylic acid.

| Precursor Functional Group | Oxidizing Agent/Catalyst | Conditions | Key Features | Reference |

| Primary Alcohol | Potassium Dichromate(VI) / H2SO4 | Heat under reflux | Classic, strong oxidant | libretexts.orgchemguide.co.uk |

| Primary Alcohol | Jones Reagent (CrO3/H2SO4/Acetone) | - | Widely used chromium-based reagent | researchgate.net |

| Primary Alcohol | CrO3 (cat.), H5IO6 | Wet MeCN | Catalytic, high yield | organic-chemistry.org |

| Primary Alcohol | Fe(NO3)3·9H2O/TEMPO/MCl, O2 | Room Temperature | Sustainable, uses oxygen as oxidant | organic-chemistry.org |

| Primary Alcohol | 1-hydroxycyclohexyl phenyl ketone | Air, visible light | Metal-free, organocatalyzed | organic-chemistry.org |

| Alkylbenzene | Potassium Permanganate or Chromic Acid | - | Oxidation of alkyl side chain | youtube.com |

Hydrolysis of Nitrile Intermediates

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis and represents a viable pathway to this compound from a corresponding nitrile precursor (e.g., Azonane-2-carbonitrile). This hydrolysis can be achieved under either acidic or basic conditions. chemguide.co.uk The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis In this method, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. lumenlearning.com Subsequent proton transfers and tautomerization lead to the formation of an intermediate amide, which is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com For instance, the hydrolysis of ethanenitrile with hydrochloric acid yields ethanoic acid and ammonium chloride. chemguide.co.uk

Base-Catalyzed Hydrolysis Alternatively, the hydrolysis can be carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukcommonorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com This process initially forms the salt of the carboxylic acid. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. libretexts.org For example, the alkaline hydrolysis of ethanenitrile with sodium hydroxide solution produces sodium ethanoate and ammonia (B1221849) gas. chemguide.co.uk

| Hydrolysis Method | Reagents | Initial Product | Final Product | Key Features |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Amide intermediate | Free Carboxylic Acid | The free acid is formed directly. chemguide.co.uk |

| Alkaline Hydrolysis | NaOH or KOH, Heat | Carboxylate Salt | Free Carboxylic Acid (after acidification) | Requires a final acidification step. libretexts.org |

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound. Asymmetric synthesis aims to produce a specific stereoisomer, typically a single enantiomer, in excess.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

In the context of synthesizing chiral amino acids, a common approach involves attaching a chiral auxiliary to a glycine (B1666218) equivalent. The chiral environment created by the auxiliary then biases the facial selectivity of subsequent reactions, such as alkylation. For example, optically active alpha-methylbenzylamine has been successfully used as a chiral auxiliary in the synthesis of azetidine-2-carboxylic acid. nih.gov Similarly, oxazolidinones, introduced by Evans, and pseudoephedrine amides are widely used auxiliaries. wikipedia.org The pseudoephedrine auxiliary reacts with a carboxylic acid to form an amide; subsequent deprotonation and reaction with an electrophile occur with high diastereoselectivity due to steric hindrance from the auxiliary's methyl group. wikipedia.org

Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a rigid structure that provides excellent stereochemical control. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | The methyl group directs the configuration of the addition product. wikipedia.org |

| Camphorsultam | Michael additions, aldol reactions | Offers high asymmetric induction. wikipedia.org |

| (R)-1-Phenylethylamine | Resolution of acids, synthesis of chiral amines | A readily available resolving agent and synthetic precursor. sigmaaldrich.com |

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral carboxylic acids, various catalytic systems have been developed.

One notable method is the kinetic resolution of racemic carboxylic acids using a chiral catalyst. For instance, a Birman-type catalyst, (+)-benzotetramisole, has been used for the kinetic resolution of racemic carboxylic acids through enantioselective esterification. tcichemicals.com Another strategy involves the catalytic asymmetric alkylation of α-hydroxy carboxylic acids using a phase-transfer catalyst derived from L-tert-leucine, which allows for the synthesis of biologically important dialkylated products with high enantioselectivity. nih.gov Furthermore, copper/bisphosphine catalyst systems have been developed for the enantioselective reductive aldol reaction of unprotected α,β-unsaturated carboxylic acids. researchgate.net The in-situ generation of a copper enolate allows it to react enantioselectively, providing a direct route to enantioenriched products. researchgate.net

When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution process is required to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation is difficult. libretexts.org The most common method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

For a racemic carboxylic acid like (±)-Azonane-2-carboxylic acid, resolution can be achieved by reacting it with an enantiomerically pure chiral base (a resolving agent), such as (R)-1-phenylethylamine or brucine. libretexts.orgopenstax.org This acid-base reaction forms a pair of diastereomeric salts. openstax.org

(R)-acid + (R)-base → (R,R)-diastereomeric salt

(S)-acid + (R)-base → (S,R)-diastereomeric salt

These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from the solution (fractional crystallization). openstax.org Once the diastereomeric salts are separated, the addition of a strong acid regenerates the enantiomerically pure carboxylic acids. libretexts.org Chromatographic methods, particularly using a chiral stationary phase, also provide a powerful tool for separating enantiomers.

Diastereoselective synthesis aims to form one diastereomer of a product in preference to others. This is often achieved in molecules that already contain one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome of a new stereocenter being formed. In the synthesis of complex cyclic systems, controlling diastereoselectivity is crucial. For example, in the synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid from glutamic acid, an asymmetric Simmons-Smith reaction was used to establish a specific diastereomer, achieving a cis/trans ratio of 6:1. sioc-journal.cn Similarly, Lewis acid-promoted Diels-Alder reactions using chiral auxiliaries can proceed with high diastereoselectivity, with reported diastereomeric ratios exceeding 10:1. wikipedia.org

Application of Protecting Group Strategies in this compound Synthesis

In the synthesis of multifunctional molecules like this compound, which contains both a secondary amine and a carboxylic acid, protecting groups are essential. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic transformation elsewhere in the molecule. jocpr.compressbooks.pub An ideal protecting group should be easy to introduce, stable to the reaction conditions, and easy to remove selectively without affecting other parts of the molecule. pressbooks.pub

Protecting Groups for Amines: The secondary amine in the azonane ring is nucleophilic and can interfere with reactions targeting the carboxylic acid group. Common protecting groups for amines include:

Carbobenzyloxy (Cbz): Removed by catalytic hydrogenolysis. libretexts.org

tert-Butoxycarbonyl (Boc): Stable to many conditions but readily removed with mild or strong acid (e.g., trifluoroacetic acid). jocpr.com

Protecting Groups for Carboxylic Acids: The acidic proton and electrophilic carbonyl carbon of the carboxylic acid may need protection. Carboxylic acids are most commonly protected as esters. wikipedia.org

Methyl or Ethyl Esters: Generally stable, removed by acid- or base-catalyzed hydrolysis. libretexts.org

Benzyl (Bn) Esters: Can be removed by catalytic hydrogenolysis, which is advantageous if a Cbz group is also present and simultaneous deprotection is desired. libretexts.org

tert-Butyl (tBu) Esters: Removed under acidic conditions, offering orthogonality with base-labile or hydrogenolysis-sensitive groups. libretexts.org

Silyl (B83357) Esters: Often used for temporary protection and are cleaved by acid, base, or fluoride (B91410) ions. libretexts.org The "supersilyl" group has been developed as a robust protecting group stable against organometallic reagents. nih.gov

The choice of protecting groups is critical for a successful multi-step synthesis, often requiring an orthogonal strategy where one group can be removed without affecting another. jocpr.com

Amine Protecting Groups

In the synthesis of amino acids and their derivatives, including cyclic structures like this compound, the protection of the amine group is crucial to prevent unwanted side reactions. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com

Common amine protecting groups that are relevant to the synthesis of this compound and its precursors include:

tert-Butoxycarbonyl (Boc): The Boc group is a popular choice in peptide synthesis and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com This protecting group is stable to a wide range of reaction conditions, making it versatile.

Benzyloxycarbonyl (Cbz or Z): The Cbz group can be removed by catalytic hydrogenation (e.g., H₂/Pd) or with HBr in acetic acid. gcwgandhinagar.com Its stability under various conditions makes it a valuable option.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its sensitivity to basic conditions, typically being removed by treatment with piperidine (B6355638) in DMF. masterorganicchemistry.comnih.gov This allows for orthogonal protection strategies when combined with acid-labile groups like Boc. organic-chemistry.org

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Reagents |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (H₂/Pd), HBr/CH₃COOH gcwgandhinagar.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.com |

Carboxylic Acid Protecting Groups

Protecting the carboxylic acid functionality is equally important to prevent its interference with reactions targeting other parts of the molecule, such as those involving the amine group or steps in a ring-forming sequence. youtube.com Esterification is the most common method for protecting carboxylic acids. youtube.comlibretexts.org

Key protecting groups for the carboxylic acid in the synthesis of this compound include:

Methyl and Ethyl Esters: These are simple alkyl esters that can be formed by reacting the carboxylic acid with the corresponding alcohol under acidic conditions. youtube.com They are typically removed by saponification (hydrolysis under basic conditions) followed by acidification. libretexts.org

Benzyl Esters: Benzyl esters are particularly useful as they can be cleaved by hydrogenolysis, which are mild conditions that are often compatible with other functional groups. libretexts.org

tert-Butyl Esters: These esters are readily cleaved under acidic conditions, similar to the Boc group for amines. libretexts.org This allows for simultaneous deprotection of both the amine and carboxylic acid if both are protected with tert-butyl-based groups.

Silyl Esters: While generally labile, the use of bulky silyl groups, such as the "supersilyl" group (tris(trialkylsilyl)silyl), can provide robust protection for the carboxylic acid. nih.gov These can sometimes be removed under specific conditions, including photolytic deprotection. nih.gov

The selection of a carboxylic acid protecting group is dictated by the reaction conditions planned for the synthetic route and the stability of other functional groups present in the molecule. youtube.com

Table 2: Common Carboxylic Acid Protecting Groups and Their Cleavage Conditions

| Protecting Group | Formation from Carboxylic Acid | Cleavage Conditions |

| Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst youtube.com | Acid or Base hydrolysis libretexts.org |

| Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂/Pd) libretexts.org |

| tert-Butyl Ester | Isobutylene, Acid catalyst | Acidic conditions (e.g., TFA) libretexts.org |

| Silyl Ester | Silyl halide/triflate, Base | Acid, Base, or Fluoride ions libretexts.org |

Derivatization and Functionalization of Azonane 2 Carboxylic Acid

Bioisosteric Replacements of the Carboxylic Acid Group

In drug design, the strategic replacement of a carboxylic acid group with a bioisostere—a different functional group with similar physicochemical properties—can be a crucial tactic to enhance a molecule's therapeutic profile. nih.gov While the carboxylic acid in azonane-2-carboxylic acid is important for its biological activity, it can also present challenges such as metabolic instability, toxicity, and limited ability to cross biological membranes. nih.govrug.nl Replacing it with a suitable bioisostere can mitigate these issues while preserving or even improving the desired effects. nih.gov

One of the most common and effective bioisosteres for a carboxylic acid is the 1H-tetrazole ring. cambridgemedchemconsulting.com Tetrazoles have an acidity (pKa) similar to carboxylic acids, allowing them to ionize at physiological pH and engage in comparable electrostatic and hydrogen bond interactions with biological targets. rug.nl A key advantage of tetrazoles is their enhanced metabolic stability, as they are resistant to many biological transformations that carboxylic acids are susceptible to. tandfonline.com This can lead to a longer duration of action in the body. rug.nl Furthermore, the replacement of a carboxylate with a tetrazole can increase lipophilicity, which may improve the molecule's ability to pass through cell membranes. rug.nltandfonline.com

Hydroxamic acids represent another class of non-classical bioisosteres for carboxylic acids. nih.gov While they are most often utilized for their strong metal-chelating properties, they can also effectively mimic the acidic nature of a carboxylic acid. nih.gov This substitution could be particularly advantageous if the biological target of an this compound derivative is a metalloenzyme.

Acylsulfonamides are also explored as carboxylic acid surrogates. drughunter.com A significant benefit of this class is that their acidity can be fine-tuned by altering the substituent on the sulfonyl group. This allows medicinal chemists to optimize the pKa to match that of the parent carboxylic acid, potentially leading to improved potency and selectivity. nih.gov

The following table summarizes some key bioisosteric replacements for the carboxylic acid group and their potential benefits in the context of modifying this compound.

| Bioisostere | Example Structure (General) | Key Advantages |

| 1H-Tetrazole | R-CNNNN-H | Similar pKa to carboxylic acid, increased metabolic stability, enhanced lipophilicity. rug.nlcambridgemedchemconsulting.com |

| Hydroxamic Acid | R-C(=O)NHOH | Metal-chelating properties, can mimic acidic interactions. nih.gov |

| Acylsulfonamide | R-C(=O)NHSO₂R' | Tunable acidity, potential for improved potency and selectivity. nih.gov |

Synthesis of Isotopically Labeled this compound Derivatives

Isotopically labeled compounds are essential tools in pharmaceutical research, providing invaluable insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.inacs.org The synthesis of isotopically labeled versions of this compound allows researchers to trace the molecule and its metabolites within a biological system with high precision.

Carbon-14 (¹⁴C) labeling is a gold standard in drug development. acs.org Due to its long half-life and the fact that its chemical behavior is nearly identical to stable carbon, ¹⁴C-labeled compounds provide reliable quantitative data for ADME studies, which are critical for regulatory submissions. openmedscience.comopenmedscience.com The synthesis of [¹⁴C]this compound would typically involve incorporating a ¹⁴C-labeled precursor, such as [¹⁴C]carbon dioxide or another small molecule synthon, into the synthetic route. nih.govimist.ma Modern "late-stage" labeling techniques aim to introduce the ¹⁴C isotope as late as possible in the synthesis to maximize efficiency and minimize radioactive waste. openmedscience.comnih.gov

Stable isotopes like Carbon-13 (¹³C) are also used, particularly in metabolic studies that utilize mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in While not radioactive, ¹³C-labeling allows for the differentiation of the drug from its endogenous counterparts and aids in elucidating metabolic pathways. acs.org

The choice of isotope and the labeling strategy depends on the specific research question being addressed. The following table outlines the common isotopes used for labeling and their primary applications.

| Isotope | Type | Primary Application |

| Carbon-14 (¹⁴C) | Radioactive | Quantitative ADME, mass balance, and whole-body autoradiography studies. acs.orgopenmedscience.com |

| Deuterium (²H) | Stable | Improving metabolic stability (kinetic isotope effect), altering pharmacokinetic profiles. nih.govnih.gov |

| Carbon-13 (¹³C) | Stable | Mechanistic and metabolic pathway studies using MS and NMR. hwb.gov.inacs.org |

| Tritium (³H) | Radioactive | Used in ADME studies and receptor binding assays, though sometimes less common than ¹⁴C for metabolic stability assessment. nih.govresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of Azonane 2 Carboxylic Acid

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in Azonane-2-carboxylic acid. These methods are particularly sensitive to the vibrations of the carboxyl group and the effects of intermolecular interactions.

The infrared spectrum of a carboxylic acid is distinguished by several characteristic absorption bands. orgchemboulder.com For this compound, the most prominent features are associated with the carboxylic acid moiety.

O-H Stretch: The hydroxyl (O-H) stretching vibration of the carboxyl group gives rise to a characteristically broad and strong absorption band spanning a wide range, typically from 3300 to 2500 cm⁻¹. orgchemboulder.com This broadness is a hallmark of the hydrogen-bonded nature of carboxylic acids in condensed phases. spectroscopyonline.com

C=O Stretch: The carbonyl (C=O) stretching vibration is observed as a strong, sharp band. In a saturated aliphatic carboxylic acid like this, the C=O stretch is expected between 1730 and 1700 cm⁻¹. spectroscopyonline.com Its exact position is sensitive to hydrogen bonding. orgchemboulder.com

C-O Stretch: The carbon-oxygen (C-O) single bond stretch appears in the fingerprint region of the spectrum, generally between 1320 and 1210 cm⁻¹. spectroscopyonline.com

O-H Bend: Out-of-plane O-H bending vibrations also produce a broad, diagnostically useful peak in the 960 to 900 cm⁻¹ region. spectroscopyonline.com

These fundamental vibrations are summarized in the table below.

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxyl) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium, Sharp |

| C=O Stretch (Carbonyl) | 1730 - 1700 | Strong, Sharp |

| C-O Stretch (Carboxyl) | 1320 - 1210 | Medium |

| O-H Bend (Out-of-plane) | 960 - 900 | Medium, Broad |

This table presents expected vibrational frequencies for a saturated carboxylic acid based on general spectroscopic principles.

In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. spectroscopyonline.com This strong intermolecular interaction significantly influences the vibrational spectrum. The O-H stretch becomes exceptionally broad due to the collective vibrational modes of the hydrogen-bonded network. orgchemboulder.com Furthermore, this dimerization lowers the frequency of the C=O stretching vibration, typically to around 1710 cm⁻¹, compared to the monomeric form (around 1760 cm⁻¹). orgchemboulder.com The formation of these dimers also gives rise to characteristic smaller peaks within the broad O-H envelope. nih.gov

In Raman spectroscopy, the C=O stretch is also a prominent feature. Studies on similar molecules like acetic and propanoic acids in aqueous solutions show that as concentration increases, hydrated monomers are progressively replaced by hydrated linear and then cyclic dimers, each with distinct spectroscopic signatures. utexas.edu

Attenuated Total Reflectance (ATR) is a powerful IR sampling technique, particularly for analyzing aqueous solutions, which is highly relevant for amino acids. irdg.orgyoutube.com Traditional transmission IR spectroscopy of aqueous samples is challenging because water itself has strong IR absorption bands, especially a broad O-H bending absorption around 1644 cm⁻¹, which can obscure important signals from the solute, such as the amide I band in proteins. youtube.com

ATR-IR spectroscopy overcomes this limitation by passing the infrared beam through a crystal with a high refractive index. nih.gov The sample is placed in direct contact with the crystal, and the IR beam penetrates only a very short distance (microns) into the sample. This shallow penetration depth minimizes interference from bulk water, allowing for the acquisition of high-quality spectra of solutes in their native aqueous environment. irdg.orgnih.gov This technique is invaluable for studying pH-dependent conformational changes and the ionization state of the carboxyl and amino groups in this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. ¹H and ¹³C NMR provide information about the electronic environment of each atom, while 2D NMR techniques help to establish through-bond and through-space connectivities, which are crucial for conformational analysis.

The nine-membered azonane ring of this compound is highly flexible and can adopt numerous conformations in solution. NMR spectroscopy is a primary method for investigating these conformational preferences. nih.govauremn.org.br

¹H NMR: The chemical shifts and, more importantly, the spin-spin coupling constants (J-couplings) between protons provide geometric information. The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these couplings, the preferred torsion angles within the ring can be estimated.

¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the ring's conformation. Different conformations can place carbons in slightly different electronic environments, leading to changes in their resonance frequencies.

2D NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for conformational analysis. nih.gov NOESY detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The presence of cross-peaks in a NOESY spectrum provides direct evidence for the spatial proximity of specific protons, allowing for the reconstruction of the molecule's three-dimensional structure and preferred conformation(s) in solution. utexas.edu For a flexible molecule like this compound, NMR analysis at variable temperatures can also provide insights into the dynamics and energy barriers between different conformers. nih.gov

The introduction of substituents onto the azonane ring would significantly alter the NMR spectra. The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) influence the electron density around nearby nuclei, causing their NMR signals to shift. nih.gov

Inductive Effects: Electron-withdrawing groups would deshield adjacent protons and carbons, causing their signals to shift to a higher frequency (downfield). Conversely, electron-donating groups would cause upfield shifts. These effects are transmitted through bonds and decrease with distance. ias.ac.in

Resonance Effects: If a substituent can participate in resonance with the ring system, it can cause more distant and pronounced changes in chemical shifts.

Steric Effects: Bulky substituents can force the ring into a specific conformation, which in turn alters the chemical shifts of many nuclei in the molecule due to changes in bond angles and through-space interactions.

The table below illustrates the expected chemical shifts for the parent molecule and how they might be affected by a hypothetical electron-withdrawing group (EWG) at the C5 position.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Hypothetical ¹H Shift with C5-EWG (ppm) | Hypothetical ¹³C Shift with C5-EWG (ppm) |

| -COOH | 10.0 - 13.0 oregonstate.edu | 170 - 185 oregonstate.edu | 10.0 - 13.0 | 170 - 185 |

| Hα (C2-H) | ~2.3 - 2.5 libretexts.org | ~55 - 60 | ~2.4 - 2.6 | ~55 - 60 |

| Ring CH₂ (adjacent to N) | ~2.5 - 3.0 | ~45 - 50 | ~2.5 - 3.0 | ~45 - 50 |

| Other Ring CH₂ | ~1.3 - 1.8 | ~25 - 35 | Variable shifts | Variable shifts |

| C5-H | ~1.3 - 1.8 | ~25 - 35 | Downfield shift (>1.8) | Downfield shift (>35) |

| N-H | Variable, broad | --- | Variable | --- |

This table presents expected NMR chemical shifts based on general principles for amino acids and cyclic alkanes. Specific values for this compound would require experimental measurement.

Studies on various amino acid and peptide derivatives have systematically shown that the chemical shifts of ¹³C and ¹⁵N nuclei are sensitive to the nature of neighboring residues and solvent polarity, providing a basis for predicting substituent effects. mdpi.comresearchgate.netnih.gov

Chiroptical Spectroscopies (VCD, ORD, CD) for Absolute Configuration Determination

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of a molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly sensitive to the stereochemical environment of vibrating functional groups. For this compound, the VCD spectrum would be expected to show characteristic bands for the carboxylic acid and the secondary amine functionalities within the nine-membered ring. The signs and intensities of these VCD bands are directly related to the absolute configuration of the chiral center at the 2-position.

Based on studies of analogous cyclic amino acids and lactams, a representative VCD spectrum can be predicted. The carbonyl stretch (C=O) of the carboxylic acid group and the N-H bending and stretching vibrations would be of particular diagnostic value. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental VCD to provide a definitive assignment of the absolute configuration.

Table 1: Representative Vibrational Circular Dichroism (VCD) Data for Chiral Cyclic Carboxylic Acids and Lactams.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected VCD Signal |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, complex pattern |

| C-H Stretches | 2800-3000 | Moderate to strong signals |

| C=O Stretch (Carboxylic Acid) | 1700-1760 | Strong bisignate or monosignate signal |

| N-H Bend | 1500-1650 | Moderate signal |

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the change in optical rotation of a substance with the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. oup.com Both techniques are sensitive to the electronic transitions within the molecule. For this compound, the primary chromophore is the carboxylic acid group. The n → π* transition of the carbonyl group is expected to give rise to a Cotton effect in both the ORD and CD spectra, the sign of which can be correlated with the absolute configuration at the C-2 stereocenter. Studies on other amino acids have shown that gas-phase CD spectra can provide intrinsic chiroptical information, free from solvent effects. researchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₇NO₂, the expected monoisotopic mass is approximately 171.1259 g/mol .

Electron ionization (EI) and chemical ionization (CI) are common ionization techniques. In the mass spectrum of a related compound, piperidine-2-carboxylic acid, fragmentation is dominated by the loss of the carboxyl group. mpg.de Similar fragmentation behavior would be anticipated for this compound. The analysis of fragmentation patterns of protonated amino acids using techniques like atmospheric pressure chemical ionization (APCI) has shown characteristic losses of H₂O, CO, and NH₃. rcsi.science

A plausible fragmentation pathway for this compound under mass spectrometric analysis would involve initial loss of the carboxylic acid group, followed by fragmentation of the azonane ring. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the fragment ions, aiding in the elucidation of the fragmentation pathways.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound based on Analogous Compounds.

| m/z | Proposed Fragment | Plausible Origin |

|---|---|---|

| 171 | [M]⁺ | Molecular Ion |

| 154 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 153 | [M - H₂O]⁺ | Loss of water |

| 126 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 98 | [C₇H₁₂N]⁺ | Fragmentation of the azonane ring |

| 84 | [C₆H₁₀N]⁺ | Further ring fragmentation |

| 70 | [C₅H₈N]⁺ | Further ring fragmentation |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, data from the closely related ε-caprolactam can provide insight into the likely conformation of the nine-membered ring.

ε-Caprolactam, a seven-membered lactam, has been extensively studied by X-ray diffraction. mpg.de These studies reveal that the lactam ring adopts a chair conformation in the solid state. For the larger nine-membered ring of this compound, a number of low-energy conformations would be possible, and X-ray crystallography would be the ultimate tool to determine the preferred solid-state structure. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid and the secondary amine groups, forming dimers or extended networks.

Table 3: Representative Single-Crystal X-ray Diffraction Data for ε-Caprolactam.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.944 |

| b (Å) | 7.155 |

| c (Å) | 9.964 |

| β (°) | 114.3 |

| Volume (ų) | 646.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.16 |

Theoretical and Computational Studies on Azonane 2 Carboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like azonane-2-carboxylic acid, independent of its environment. These methods solve the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Conformational Analysis

The nine-membered ring of this compound is highly flexible, leading to a complex potential energy surface with numerous possible conformations. iucr.orgnih.gov Density Functional Theory (DFT) is a powerful computational method to investigate this conformational space. By using a functional that relates the electron density to the energy, DFT provides a good balance between accuracy and computational cost for medium-sized molecules.

A systematic conformational search would be the first step. This can be initiated using molecular mechanics and then refining the low-energy structures with DFT. For a nine-membered ring like cyclononane, which is structurally similar to the carbocyclic core of this compound, several low-energy conformations such as the twist boat-chair and twist chair-boat have been identified. nih.gov Similar conformers would be expected for this compound, with the added complexity of the amino and carboxylic acid groups.

The calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d), would identify the most stable conformers and the energy barriers between them. nih.govrsc.org The presence of the nitrogen atom and the carboxylic acid substituent would influence the conformational preferences through intramolecular hydrogen bonding and steric interactions.

Illustrative DFT Conformational Analysis Data for this compound

This table presents hypothetical data based on typical DFT calculations for analogous cyclic compounds.

| Conformer ID | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| AZC-1 | Twist Boat-Chair | 0.00 | C1-C2-N-C9: 165, C3-C4-C5-C6: -85 |

| AZC-2 | Twist Chair-Boat | 0.85 | C1-C2-N-C9: -70, C4-C5-C6-C7: 150 |

| AZC-3 | Twist Chair-Chair | 1.62 | C1-C2-N-C9: 65, C5-C6-C7-C8: 70 |

| AZC-4 | Boat-Boat | 3.20 | C1-C2-N-C9: 175, C3-C4-C5-C6: 0 |

Disclaimer: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Prediction of Spectroscopic Parameters

DFT calculations are also invaluable for predicting spectroscopic data, which can aid in the experimental characterization of this compound. rsc.orgprotheragen.ai By calculating the vibrational frequencies, one can predict the Infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure and identify the dominant conformations present.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. acs.org The predicted NMR parameters for different low-energy conformers can help in assigning the signals in the experimental spectrum and provide insights into the conformational dynamics in solution. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the electronic excitation energies. rsc.orgprotheragen.ai

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While QM methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of this compound in a solvent environment, typically water. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. rsc.org

These simulations would reveal how the molecule explores its conformational space in solution and the timescales of transitions between different conformers. The effect of the solvent on the conformational equilibrium can be significant, as polar solvents can stabilize certain conformers through hydrogen bonding and other intermolecular interactions. nih.gov For instance, conformations with an exposed carboxylic acid group might be more favored in water. The results from MD simulations can complement the gas-phase picture provided by DFT. rsc.org

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Should this compound be identified as a scaffold for drug development, Structure-Activity Relationship (SAR) modeling would become a critical tool. mdpi.comresearchgate.net SAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.

Ligand-Target Interaction Modeling (if applicable to binding sites or enzymes)

If a biological target for this compound derivatives is known, molecular docking and more advanced techniques like free energy perturbation (FEP) can be used to model their binding. Docking simulations would predict the preferred binding pose of the derivatives in the active site of a receptor or enzyme. nih.gov This information is crucial for understanding the key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that are responsible for binding affinity.

Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of the binding pose and to calculate the binding free energy more accurately. pnas.org This would allow for the rational design of new derivatives with improved potency.

Illustrative Ligand-Target Interaction Data for an this compound Derivative

This table presents hypothetical data for a derivative targeting a generic kinase active site.

| Derivative | Modification | Docking Score (kcal/mol) | Key Interactions |

| AZC-Parent | - | -6.5 | H-bond with Glu12, Salt bridge with Lys34 |

| AZC-Deriv-1 | C5-OH | -7.2 | Additional H-bond with Asp88 |

| AZC-Deriv-2 | N-benzyl | -7.8 | Pi-stacking with Phe86 |

| AZC-Deriv-3 | C4=O | -6.1 | Unfavorable steric clash with Met35 |

Disclaimer: The data in this table is illustrative and not based on published experimental or computational results for this compound derivatives.

Influence of Steric and Electronic Effects on Reactivity and Interactions

The reactivity and interaction patterns of this compound and its derivatives are governed by steric and electronic effects. nih.govamericanpeptidesociety.org The nine-membered ring imposes significant conformational constraints that can influence the accessibility of the carboxylic acid and amine functional groups. princeton.edu

DFT can be used to calculate various electronic descriptors, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energies and distributions of the HOMO and LUMO are key to understanding the molecule's reactivity in chemical reactions and its ability to participate in charge-transfer interactions. rsc.org

By systematically modifying the substituents on the azonane ring and calculating these descriptors, a quantitative structure-reactivity relationship can be established. For example, adding electron-withdrawing groups would be expected to increase the acidity of the carboxylic acid proton and affect the nucleophilicity of the amine. Steric bulk from large substituents could hinder the approach of reactants or prevent the molecule from adopting a conformation necessary for binding to a biological target. americanpeptidesociety.org

Due to the highly specific nature of the subject, publicly available, in-depth theoretical and computational studies focusing exclusively on the reaction mechanism of "this compound" transformations are not readily found. Research in this specific area appears to be limited or not widely published.

Therefore, a detailed article section with specific research findings and data tables on the reaction mechanism studies of this compound transformations, as per the requested outline, cannot be generated at this time.

To provide a comprehensive and accurate article, it is imperative to rely on published, peer-reviewed research. In the absence of such specific studies for this compound, any attempt to detail its reaction mechanisms would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research in the field of computational chemistry and organic synthesis may, in the future, provide the necessary data to elaborate on this topic.

Biochemical Interactions and Enzymatic Transformations of Azonane 2 Carboxylic Acid

Azonane-2-carboxylic Acid as an Analog in Biochemical Pathways

The structural similarity of this compound to the proteinogenic amino acid proline suggests that it may function as an analog in various biological processes. This analogy forms the basis for hypothesizing its potential interactions with amino acid-related pathways and its possible integration into larger biomolecules.

As a cyclic secondary amino acid, this compound is a structural homolog of proline. This relationship suggests it could potentially interfere with proline's metabolic pathways. Studies on the smaller proline analog, L-azetidine-2-carboxylic acid (Aze), have demonstrated such interactions. For instance, Aze can inhibit the growth of wild-type Escherichia coli and affect proline metabolism. nih.gov In some cases, it can exert a "sparing effect" on proline in proline-requiring mutants. nih.gov Furthermore, resistance to the toxic effects of Aze in Chinese hamster lung cells has been linked to alterations within the proline biosynthetic pathway, specifically at a regulatory site that is normally inhibited by the analog. nih.gov These findings with a smaller ring analog suggest that this compound could potentially interact with the enzymes of proline biosynthesis or degradation, possibly acting as a competitive inhibitor or a feedback regulator, although the larger ring size might influence its recognition and binding by these enzymes.

A significant consequence of amino acid analogy is the potential for misincorporation into proteins during translation. The proline analog Aze is known to be mistakenly incorporated into proteins in place of proline. wikipedia.orgnih.govbiorxiv.org This misincorporation can lead to the synthesis of misfolded proteins, triggering cellular stress responses like the unfolded protein response. nih.gov For example, the substitution of Aze for proline in recombinant myelin basic protein was shown to cause a severe bend in the polypeptide chain, disrupting its normal structure. nih.gov This process occurs because prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its transfer RNA, may not perfectly distinguish between proline and its analog. biorxiv.org

Given this precedent, it is hypothesized that this compound could also be a substrate for prolyl-tRNA synthetase, leading to its misincorporation into newly synthesized proteins. The introduction of its larger, more flexible nine-membered ring in place of proline's rigid five-membered ring would likely have significant consequences for protein structure, stability, and function, potentially leading to proteotoxic stress. nih.gov

Enzymatic Reduction of this compound

The carboxylic acid moiety of this compound is a target for enzymatic modification, particularly reduction to the corresponding aldehyde. This transformation is catalyzed by a specific class of enzymes known as carboxylate reductases.

Carboxylate reductases (CARs) are enzymes that catalyze the selective reduction of carboxylic acids to aldehydes in a reaction that requires both ATP and NADPH as cofactors. nih.govnih.govnih.gov These enzymes exhibit broad substrate specificity, acting on a variety of aromatic, heterocyclic, and aliphatic carboxylic acids. nih.govnih.gov CARs are attractive biocatalysts because they operate under mild, aqueous conditions and can avoid the over-reduction of the aldehyde to an alcohol. nih.gov The general mechanism involves the activation of the carboxylate group via adenylation, followed by a transfer to a phosphopantetheine arm of the enzyme and subsequent NADPH-dependent reduction. nih.gov While direct studies on the reduction of this compound by CARs are not available, the known substrate promiscuity of these enzymes suggests that it could be a viable substrate.

Table 1: General Characteristics and Cofactor Requirements of Carboxylate Reductases (CARs)

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Oxidoreductase | nih.gov |

| Reaction | R-COOH + ATP + NADPH → R-CHO + AMP + PPi + NADP⁺ | nih.gov |

| Substrate Scope | Broad; includes aromatic, aliphatic, and heterocyclic carboxylic acids | nih.govnih.gov |

| Key Domains | Adenylation (A) domain, Thiolation (T) or Phosphopantetheine (PCP) domain, Reduction (R) domain | nih.gov |

| Cofactors | ATP and NADPH | nih.govnih.govnih.gov |

| Activation Step | Formation of an acyl-AMP intermediate | nih.gov |

| Key Feature | Direct reduction to aldehyde without prior activation | nih.gov |

The catalytic activity of CARs is dependent on specific structural features and cofactors. The reaction is initiated in the adenylation domain where the carboxylic acid substrate reacts with ATP. researchgate.net The resulting acyl-adenylate intermediate is then transferred to a 4'-phosphopantetheine (B1211885) prosthetic group, which is attached to a conserved serine residue within the thiolation domain. nih.govnih.gov This post-translational modification is essential for enzyme activity. nih.govsigmaaldrich.com Finally, the reductase domain facilitates the NADPH-dependent reduction of the enzyme-bound thioester to release the aldehyde product. nih.gov Therefore, the enzymatic reduction of this compound would be contingent upon its recognition by the adenylation domain and the presence of a fully functional, phosphopantetheinylated CAR enzyme, along with the requisite cofactors, ATP and NADPH. nih.govresearchgate.net

Enzymatic Carboxylation and Decarboxylation Reactions Involving this compound (Hypothesized)

Enzymatic reactions that add or remove a carboxyl group are fundamental in biochemistry. While not directly documented for this compound, the principles of these reactions allow for hypotheses about its potential as a substrate.

Decarboxylation is a common biochemical reaction that involves the removal of a carboxyl group as carbon dioxide (CO₂). nih.gov For this reaction to occur enzymatically with an amino acid, it typically requires a cofactor like pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov However, a more common route for decarboxylation in other molecules involves substrates that are β-keto acids or α-keto acids. nih.govyoutube.com In these cases, the carbonyl group at the β-position (or α-position) facilitates the cleavage of the C-C bond. youtube.com

This compound itself lacks the necessary β-keto group to undergo the most common type of non-oxidative decarboxylation. Therefore, it is hypothesized that for enzymatic decarboxylation to occur, this compound would first need to be enzymatically modified to introduce a carbonyl group at the beta position (C3 of the ring). Alternatively, a specialized decarboxylase with a novel mechanism would be required. The reverse reaction, enzymatic carboxylation, is generally a more complex process and would likely involve a highly specific carboxylase enzyme, for which there is currently no known precedent with a similar substrate.

Investigation of this compound Synthases (Hypothesized Biosynthesis)

Currently, no specific this compound synthase has been identified or characterized. However, based on the known biosynthesis of other cyclic amino acids, a hypothetical pathway can be proposed. The biosynthesis of smaller cyclic amino acids, such as proline from glutamate, involves intramolecular cyclization of a linear precursor. lmu.edu Similarly, non-ribosomal peptide synthetases (NRPSs) in microorganisms are known to produce a wide array of non-proteinogenic amino acids. nih.gov

A plausible biosynthetic route to this compound could commence from a linear diamino acid, such as 2,9-diaminononanedioic acid. This precursor could undergo an intramolecular cyclization reaction catalyzed by a hypothetical "this compound synthase." This enzyme would likely belong to a class of cyclases or synthetases that facilitate the formation of the nine-membered ring structure.

Hypothesized Enzymatic Cyclization:

The proposed synthase might function through a mechanism involving the activation of the carboxyl groups, followed by a nucleophilic attack of one amino group onto the activated carbonyl of the other amino acid moiety, leading to the formation of a cyclic amide bond and subsequent ring closure. The stereochemistry of the final product would be determined by the specific enzyme's active site architecture.

Table 1: Hypothetical Parameters for this compound Synthase

| Parameter | Hypothetical Value | Rationale |

| Enzyme Class | Ligase / Synthetase | Based on the formation of a new carbon-nitrogen bond during cyclization. |

| Substrate(s) | 2,9-Diaminononanedioic acid, ATP | A linear precursor and an energy source for activation. |

| Product(s) | This compound, AMP, PPi | The cyclized product and byproducts of ATP hydrolysis. |

| Cofactor(s) | Mg2+ | Often required for ATP-dependent enzymes. |

| Optimal pH | 7.0 - 8.5 | Typical for many synthetase reactions. |

| Optimal Temperature | 25 - 37 °C | Reflecting physiological conditions for many microorganisms. |

It is important to emphasize that this proposed pathway is speculative and awaits experimental validation through the discovery and characterization of the responsible enzyme or gene cluster.

Study of this compound as a Substrate in Other Biocatalytic Processes

The unique structure of this compound makes it an intriguing candidate as a substrate for various biocatalytic transformations. While specific studies on this compound are lacking, its potential reactivity can be inferred from the known substrate promiscuity of certain enzyme classes. acs.orgresearchgate.net Enzymes such as oxidases, dehydrogenases, and transaminases are known to act on a variety of amino acids and cyclic compounds. researchgate.netmdpi.com

Potential Biocatalytic Reactions:

Oxidation: An oxidase could potentially catalyze the oxidation of the secondary amine within the azonane ring, leading to the formation of a cyclic imine.

Dehydrogenation: A dehydrogenase could introduce a double bond into the carbocyclic portion of the molecule.

Transamination: A transaminase might be capable of transferring the amino group from a donor molecule to a keto-analogue of this compound, or conversely, removing the amino group from this compound itself.

Hydroxylation: Cytochrome P450 monooxygenases or other hydroxylases could introduce hydroxyl groups at various positions on the ring, leading to functionalized derivatives.

Table 2: Hypothetical Biocatalytic Transformations of this compound

| Enzyme Type | Hypothetical Reaction | Potential Product |

| Amine Oxidase | Oxidation of the ring nitrogen | Cyclic imine of this compound |

| Dehydrogenase | C-C bond desaturation | Unsaturated this compound derivative |

| Transaminase | Removal of the α-amino group | 2-Oxo-azonane-2-carboxylic acid |

| Hydroxylase | Introduction of a hydroxyl group | Hydroxy-azonane-2-carboxylic acid |

These hypothetical reactions highlight the potential for generating novel derivatives of this compound using biocatalysis. The feasibility of these transformations would depend on the ability of existing or engineered enzymes to accommodate the nine-membered ring structure within their active sites. Further research is necessary to explore these possibilities and unlock the synthetic potential of this unique cyclic amino acid.

Potential Role and Applications of Azonane 2 Carboxylic Acid in Chemical Biology and Materials Science

Azonane-2-carboxylic Acid as a Scaffold for Chemical Probe Development

The development of chemical probes is essential for understanding complex biological processes. These probes are small molecules that can be used to study the function of proteins and other biomolecules in living systems. This compound can serve as a versatile scaffold for the creation of such probes.

The azonane ring can be modified at various positions to introduce different functional groups, such as fluorophores, affinity tags, or cross-linking agents. The carboxylic acid group provides a convenient handle for conjugation to other molecules, including peptides, proteins, or small molecule ligands. This modularity allows for the design of a wide range of chemical probes with tailored properties for specific applications. For example, a fluorescently labeled this compound derivative could be used to visualize the localization of a target protein within a cell, while a probe with a photo-activatable cross-linking group could be used to identify protein-protein interactions.

Integration into Novel Macromolecular Architectures

Polymeric Materials

This compound can be incorporated into polymers to create materials with novel properties. The carboxylic acid group can be used as a monomer in condensation polymerization reactions, leading to the formation of polyesters or polyamides containing the azonane ring in the polymer backbone. researchgate.net The presence of the flexible nine-membered ring can influence the physical properties of the resulting polymer, such as its glass transition temperature, crystallinity, and mechanical strength.

Furthermore, the azonane ring can be functionalized before or after polymerization to introduce specific functionalities. For instance, polymers containing this compound could be designed to be responsive to changes in pH or temperature, making them suitable for applications in drug delivery or smart materials. nih.gov The incorporation of this cyclic amino acid can also enhance the water miscibility of polymers, which is beneficial for biomedical applications. nih.gov

Functionalized Surfaces and Self-Assembled Layers

The ability of molecules to self-assemble into ordered structures on surfaces is a powerful tool for creating functional materials with applications in electronics, sensing, and catalysis. researchgate.net this compound, with its carboxylic acid head group and cyclic backbone, is a promising candidate for the formation of self-assembled monolayers (SAMs) on various substrates. researchgate.net

The carboxylic acid group can bind to metal oxide surfaces, such as aluminum oxide or titanium dioxide, or to metal surfaces like silver and gold, forming a well-ordered monolayer. researchgate.netst-andrews.ac.uk The orientation and packing of the molecules in the SAM can be controlled by factors such as the solvent, temperature, and the nature of the substrate. st-andrews.ac.uk The exposed surface of the SAM can be further modified by attaching other molecules to the azonane ring, allowing for the creation of surfaces with specific chemical or biological properties. nih.gov For example, a SAM of this compound could be used to immobilize enzymes on a sensor surface or to create a biocompatible coating on a medical implant. dojindo.com The balance between the hydrophilic carboxylic acid group and the more hydrophobic cyclic structure can influence the surface properties. researchgate.netnih.gov

Applications as a Chemical Linker or Conjugate Component (e.g., in advanced chemical constructs)

The bifunctional nature of this compound, with its reactive carboxylic acid and secondary amine within the ring, makes it an ideal chemical linker for connecting different molecular components. combichemistry.com It can be used to conjugate peptides, proteins, or other biomolecules to solid supports, nanoparticles, or other small molecules. medchemexpress.com

The carboxylic acid can be activated to form an amide bond with an amine-containing molecule, while the secondary amine in the ring can be used for further modifications. nih.gov This allows for the construction of complex chemical constructs with precise control over the spacing and orientation of the different components. For example, this compound could be used to link a targeting ligand to a drug molecule, creating a conjugate that can selectively deliver the drug to cancer cells. nih.gov The flexibility of the nine-membered ring can also be advantageous in certain applications, allowing for optimal positioning of the linked molecules for biological activity.

Use in Non-Therapeutic Biological Systems as a Tool for Mechanistic Studies

In non-therapeutic contexts, this compound and its derivatives can be valuable tools for studying biological mechanisms. As an unnatural amino acid, it can be used to probe the substrate specificity of enzymes involved in amino acid metabolism or protein synthesis. nih.gov For instance, researchers can investigate whether a particular enzyme can recognize and process this compound, providing insights into the enzyme's active site and catalytic mechanism.

Furthermore, incorporating this compound into peptides or proteins can be used to study the effects of conformational constraints on protein structure and function. mdpi.com The nine-membered ring can introduce a unique turn or bend in a peptide chain, and by observing the resulting changes in biological activity, researchers can gain a better understanding of the relationship between protein structure and function. These studies can provide fundamental knowledge about biological processes without the intention of developing a therapeutic agent.

Contribution to Combinatorial Biosynthesis (Hypothesized)

Combinatorial biosynthesis is a powerful strategy for generating novel natural product analogs by engineering the biosynthetic pathways of microorganisms. researchgate.net This approach often involves feeding unnatural building blocks to a microorganism that can incorporate them into its metabolic pathways, leading to the production of new compounds with potentially improved or novel biological activities. nih.govresearchgate.net

It is hypothesized that this compound could be used as a precursor in combinatorial biosynthesis experiments. nih.gov If a microorganism's enzymes are sufficiently promiscuous, they might accept this compound as a substrate and incorporate it into the biosynthesis of polyketides, non-ribosomal peptides, or other natural products. This could lead to the creation of a library of novel compounds with diverse structures and biological properties. The resulting molecules could then be screened for interesting activities, potentially leading to the discovery of new leads for drug development or other biotechnological applications.

Future Research Directions and Unexplored Avenues for Azonane 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of medium-sized rings like the azonane core is a known challenge in organic chemistry. Future research must prioritize the development of efficient, scalable, and environmentally benign methods to produce azonane-2-carboxylic acid and its precursors.

Current strategies for synthesizing similar medium-ring nitrogen heterocycles often rely on ring-expansion protocols or ring-closing metathesis. For instance, successive ring-expansion methods that insert amino acid fragments into lactams offer a promising, high-yielding alternative to traditional macrocyclization, which often requires high dilution. nih.govacs.org Another powerful technique involves cascade reactions that can form 8- to 11-membered rings efficiently, avoiding challenging medium-sized transition states. nih.gov

Future efforts should focus on adapting these advanced strategies and exploring new catalytic systems. A particularly attractive avenue is the development of one-pot reductive aminations of dicarboxylic acid precursors, using green solvents and recyclable catalysts to improve sustainability. rsc.orgresearchgate.net Biocatalysis, using engineered enzymes, could also provide a highly stereoselective and environmentally friendly route to the chiral forms of this amino acid.

Table 8.1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | General Principle | Potential Advantages | Key Challenges for this compound | Relevant Analogs/Studies |

|---|---|---|---|---|

| Successive Ring Expansion | Iterative insertion of amino acid fragments into a smaller lactam precursor. | High yields, scalability, avoids high dilution. | Requires a suitable starting lactam; control of ring size. | Synthesis of cyclic peptide mimetics. nih.govacs.org |

| Cascade Ring Expansion (CRE) | A linear precursor undergoes an intramolecular cascade to form the medium ring in situ. | Efficient for 8-11 membered rings, high yields at higher concentrations. | Designing a suitable linear precursor with strategically placed functional groups. | Formation of 8- and 9-membered lactones and lactams. acs.orgnih.gov |

| Ring-Closing Metathesis (RCM) | Cyclization of a linear diene precursor using a ruthenium or molybdenum catalyst. | High functional group tolerance; widely used for macrocycles. | Potential for competing oligomerization; catalyst efficiency for 9-membered rings. | General synthesis of macrocyclic compounds. |

| Biocatalytic Synthesis | Use of engineered enzymes (e.g., transaminases, cyclases) for stereoselective synthesis. | High enantiomeric purity, green reaction conditions (aqueous media, mild temps). | Enzyme discovery and engineering for a non-natural substrate. | Asymmetric synthesis of other non-proteinogenic amino acids. |

| Mitsunobu/Nicholas Cyclization | Intramolecular ring closure using dicobalt-protected alkynes. | Mild conditions, good functional group compatibility. | Sensitivity of the final product to deprotection conditions. | Synthesis of medium-ring cycloalkyne amino acids. acs.org |

Comprehensive Exploration of Structure-Function Relationships of this compound Derivatives

The true value of this compound likely lies in its use as a building block. As a conformationally constrained amino acid, its incorporation into peptides could enforce specific secondary structures, such as turns or helices. nih.govnih.gov This ability to dictate molecular shape is critical for designing new drugs and molecular probes, as biological activity is intrinsically linked to three-dimensional structure. mdpi.comresearchgate.net

Future research should systematically synthesize a library of simple di- and tri-peptides containing an anone-2-carboxylic acid residue. By varying the adjacent amino acids, researchers can study how the nine-membered ring influences local and global peptide conformation. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be essential for this analysis. The goal is to establish clear rules—a "conformational grammar"—that predicts how this unique amino acid will behave within a peptide chain, enabling its rational use in designing bioactive molecules. nih.gov